molecular formula C25H21NO4S B281377 N-(phenylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide

N-(phenylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide

Cat. No. B281377
M. Wt: 431.5 g/mol
InChI Key: LEEXYEUQCZRDMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(phenylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide, also known as TDB, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. TDB belongs to the class of compounds known as sulfonyl amides and is structurally similar to the endocannabinoid anandamide. TDB has been shown to have a number of interesting properties, including anti-inflammatory and immunomodulatory effects, making it a promising candidate for use in a variety of research applications.

Mechanism of Action

The mechanism of action of N-(phenylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide is not fully understood, but it is thought to involve the activation of the peroxisome proliferator-activated receptor gamma (PPAR-gamma) pathway. PPAR-gamma is a nuclear receptor that plays a key role in the regulation of inflammation and metabolism. N-(phenylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has been shown to activate PPAR-gamma, leading to the inhibition of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, N-(phenylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has also been shown to have a number of other interesting biochemical and physiological effects. N-(phenylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has been shown to inhibit the proliferation of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. N-(phenylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has also been shown to modulate the activity of the endocannabinoid system, which plays a key role in the regulation of pain, appetite, and mood.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(phenylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide for use in scientific research is its potency and specificity. N-(phenylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has been shown to have a high affinity for its target receptor, PPAR-gamma, and is able to inhibit pro-inflammatory cytokine production at very low concentrations. However, one of the main limitations of N-(phenylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide is its solubility. N-(phenylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide is not very soluble in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are a number of interesting future directions for research on N-(phenylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide. One area of research that is currently being explored is the use of N-(phenylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide as a potential treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the use of N-(phenylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide as an anticancer agent. N-(phenylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has been shown to inhibit the proliferation of cancer cells in vitro, and further research is needed to determine its potential as a cancer treatment. Finally, there is also interest in exploring the potential of N-(phenylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide as a modulator of the endocannabinoid system, which could have implications for the treatment of pain, appetite, and mood disorders.

Synthesis Methods

The synthesis of N-(phenylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide is a multi-step process that involves the use of several reagents and solvents. The first step in the synthesis involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 4-aminobenzophenone to form the amide intermediate. The final step in the synthesis involves the reaction of the amide intermediate with phenylsulfonyl chloride to form the desired product, N-(phenylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide.

Scientific Research Applications

N-(phenylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has been shown to have a number of interesting properties that make it a promising candidate for use in scientific research. One of the most notable properties of N-(phenylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide is its anti-inflammatory effect. N-(phenylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in response to various stimuli. This makes N-(phenylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

properties

Molecular Formula

C25H21NO4S

Molecular Weight

431.5 g/mol

IUPAC Name

N-(benzenesulfonyl)-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide

InChI

InChI=1S/C25H21NO4S/c27-25(18-9-3-1-4-10-18)26(31(28,29)20-11-5-2-6-12-20)19-15-16-24-22(17-19)21-13-7-8-14-23(21)30-24/h1-6,9-12,15-17H,7-8,13-14H2

InChI Key

LEEXYEUQCZRDMR-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)N(C(=O)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)N(C(=O)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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